molecular formula C21H24N4O2S B2808072 3-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034585-33-4

3-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2808072
M. Wt: 396.51
InChI Key: BADKQOGQKLZIKG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity with other compounds, its stability, and the products it forms.



Physical And Chemical Properties Analysis

This includes studying the compound’s melting point, boiling point, solubility, density, molar mass, etc.


Scientific Research Applications

Synthesis and Biological Activity

Compounds incorporating 1,2,4-triazole and piperidine motifs have been synthesized and evaluated for their biological activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, discovering that some derivatives exhibited good or moderate activity against various microorganisms (Bektaş et al., 2007). Similarly, compounds with triazole and piperidine structures have been investigated for their antifungal properties, indicating their potential as antifungal agents (Sangshetti & Shinde, 2011).

Antioxidant Properties

Some 1,2,4-triazole derivatives have been explored for their antioxidant properties. Bekircan et al. (2008) synthesized and tested a series of triazole derivatives for their antioxidant and antiradical activities, contributing to the understanding of their potential therapeutic applications (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Antimicrobial and Antifungal Studies

Research on triazole compounds also extends to antimicrobial and antifungal studies. Compounds featuring triazole and piperidine units have been evaluated for their effectiveness against various pathogens, showing promise in the development of new antimicrobial agents. For example, Demirbaş et al. (2010) reported on the synthesis and antimicrobial activities of biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, demonstrating their efficacy against selected microorganisms (Demirbaş, Demirbas, Bektaş, Bayrak, & Karaoglu, 2010).

Molecular Docking and Theoretical Studies

Theoretical and computational studies, such as molecular docking, have been conducted to understand the interactions and potential mechanisms of action of triazole derivatives. This research aids in the rational design of compounds with improved activity and specificity for various biological targets. Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, highlighting their potential as EGFR inhibitors in cancer treatment through molecular docking and density functional theory (DFT) analyses (Karayel, 2021).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(2-methylphenyl)-3-[[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-14-11-18(28-13-14)20(26)24-9-7-16(8-10-24)12-19-22-23-21(27)25(19)17-6-4-3-5-15(17)2/h3-6,11,13,16H,7-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADKQOGQKLZIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC(=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

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